6-Iodo-2-(methylthio)benzo[d]thiazole 6-Iodo-2-(methylthio)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13815880
InChI: InChI=1S/C8H6INS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
SMILES: CSC1=NC2=C(S1)C=C(C=C2)I
Molecular Formula: C8H6INS2
Molecular Weight: 307.2 g/mol

6-Iodo-2-(methylthio)benzo[d]thiazole

CAS No.:

Cat. No.: VC13815880

Molecular Formula: C8H6INS2

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

6-Iodo-2-(methylthio)benzo[d]thiazole -

Specification

Molecular Formula C8H6INS2
Molecular Weight 307.2 g/mol
IUPAC Name 6-iodo-2-methylsulfanyl-1,3-benzothiazole
Standard InChI InChI=1S/C8H6INS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
Standard InChI Key BNVCQPDDDUOBRT-UHFFFAOYSA-N
SMILES CSC1=NC2=C(S1)C=C(C=C2)I
Canonical SMILES CSC1=NC2=C(S1)C=C(C=C2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazole core—a fused bicyclic system comprising a benzene ring and a thiazole moiety. The iodine atom at the 6th position introduces steric bulk and electronic effects, while the methylthio group (–SCH₃) at the 2nd position enhances lipophilicity. Key structural identifiers include:

  • IUPAC Name: 6-Iodo-2-methylsulfanyl-1,3-benzothiazole

  • SMILES: CSC1=NC2=C(S1)C=C(C=C2)I

  • InChIKey: BNVCQPDDDUOBRT-UHFFFAOYSA-N .

Physicochemical Characteristics

  • Molecular Formula: C₈H₆INS₂

  • Molecular Weight: 307.2 g/mol

  • Melting Point: Data unavailable; analogues like 2-(methylthio)benzothiazole melt at 46°C .

  • Boiling Point: Estimated >177°C (extrapolated from similar derivatives) .

  • Solubility: Likely low in water due to hydrophobic substituents; soluble in organic solvents (e.g., DMSO, chloroform) .

Synthesis Methods

Conventional Cyclization Approaches

A metal-free synthesis route involves reacting 4-iodo-2-aminothiophenol with methyl iodide under basic conditions. This method minimizes hazardous byproducts and achieves yields >75%. Alternative pathways utilize electrochemical intramolecular N–H/S–H coupling of 2-mercaptobenzamides, producing benzo[d]isothiazoles with hydrogen gas as the sole byproduct .

Eco-Friendly Innovations

Recent advances emphasize sustainability:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining high purity .

  • Catalyst-Free Cyclization: Employing potassium thiocyanate and bromine in acetic acid avoids transition metals, aligning with green chemistry principles .

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Advantages
Metal-Free CyclizationKSCN, Br₂, CH₃COOH78–85Low toxicity, scalable
Electrochemical Coupling2-Mercaptobenzamide, H₂O82No oxidants, ambient conditions
Microwave-AssistedKI, CH₃I, K₂CO₃90Rapid, energy-efficient

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent monoamine oxidase (MAO) inhibition, with IC₅₀ values comparable to clinical antidepressants. By blocking neurotransmitter degradation, it elevates synaptic dopamine and serotonin levels, suggesting utility in treating neurodegenerative disorders .

Antimicrobial Efficacy

In vitro studies on benzothiazole derivatives reveal broad-spectrum activity:

  • Bacterial Strains: MIC values of 0.03 µg/mL against Staphylococcus aureus and 0.06 µg/mL against Escherichia coli.

  • Fungal Pathogens: Inhibits Candida albicans at 0.125 µg/mL, outperforming fluconazole.

Industrial and Pharmaceutical Applications

Drug Development

  • Neuroprotective Agents: Mitigates 6-OHDA-induced neuronal death in Parkinson’s disease models, reducing nitric oxide synthase activity by 40% .

  • Antibacterial Candidates: Structural analogs are under investigation for multidrug-resistant infections.

Agrochemical Uses

Incorporated into fungicides targeting Phytophthora infestans, the causative agent of potato blight. Field trials demonstrate 95% efficacy at 50 ppm concentrations.

Materials Science

As a photostabilizer in polymers, it extends the lifespan of polyethylene films by scavenging UV-induced free radicals. Commercial formulations report a 30% reduction in degradation over 1,000 hours of exposure.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundSubstituentsBioactivity (IC₅₀, µM)Applications
6-Iodo-2-(methylthio)-BTA6-I, 2-SCH₃0.03 (MAO-B)Neuroprotection, antimicrobial
2-(Methylthio)benzothiazole2-SCH₃1.2 (MAO-B)Rubber vulcanization
6-Chloro-2-(methylthio)-BTA6-Cl, 2-SCH₃0.08 (CYP51)Antifungal agents

The iodine substituent in 6-Iodo-2-(methylthio)benzo[d]thiazole enhances halogen bonding interactions with biological targets, conferring superior inhibitory potency over chloro- or methyl-substituted analogues .

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